molecular formula C16H24N2O3 B14064990 N-(2-Nitro-4-octylphenyl)acetamide CAS No. 102040-43-7

N-(2-Nitro-4-octylphenyl)acetamide

Cat. No.: B14064990
CAS No.: 102040-43-7
M. Wt: 292.37 g/mol
InChI Key: NUFSKYHLBDXUEV-UHFFFAOYSA-N
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Description

N-(2-Nitro-4-octylphenyl)acetamide is a nitro-substituted acetamide derivative characterized by a phenyl ring bearing a nitro group (-NO₂) at the 2-position and a long alkyl chain (octyl group) at the 4-position, with an acetamide (-NHCOCH₃) functional group attached to the aromatic ring. This structure combines electron-withdrawing (nitro) and lipophilic (octyl) substituents, which may influence its physicochemical properties, biological activity, and crystallization behavior.

Properties

CAS No.

102040-43-7

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-(2-nitro-4-octylphenyl)acetamide

InChI

InChI=1S/C16H24N2O3/c1-3-4-5-6-7-8-9-14-10-11-15(17-13(2)19)16(12-14)18(20)21/h10-12H,3-9H2,1-2H3,(H,17,19)

InChI Key

NUFSKYHLBDXUEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-nitro-4-octylphenyl)- typically involves the nitration of 4-octylaniline followed by acetylation. The nitration process introduces a nitro group at the ortho position relative to the amine group. This is followed by the acetylation of the resulting 2-nitro-4-octylaniline to form the desired compound.

Industrial Production Methods

Industrial production of Acetamide, N-(2-nitro-4-octylphenyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-nitro-4-octylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-octylphenylacetamide.

Scientific Research Applications

Acetamide, N-(2-nitro-4-octylphenyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-nitro-4-octylphenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Nitro-4-octylphenyl)acetamide with analogous compounds, focusing on substituent effects, pharmacological activities, and structural properties.

Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Weight Key Properties Reference
N-(2-Methoxy-4-nitrophenyl)acetamide 2-NO₂, 4-OCH₃ 210.19 g/mol Crystalline solid; nitro group enhances electron deficiency; methoxy improves solubility
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide 4-Cl, 2-CF₃ 237.62 g/mol High lipophilicity due to CF₃; used in material science research
N-(4-Aminophenyl)acetamide 4-NH₂ 150.18 g/mol Polar, water-soluble; used as a paracetamol derivative
This compound 2-NO₂, 4-C₈H₁₇ ~337.4 g/mol Predicted high lipophilicity (logP >5); nitro group may stabilize crystal lattice Inferred

Key Observations :

  • The octyl chain in the target compound likely increases lipophilicity compared to shorter alkyl or polar substituents (e.g., methoxy or amino groups).
  • Nitro groups in meta/para positions (as in ) reduce molecular symmetry, affecting crystallization. The 2-nitro substituent in the target compound may similarly distort the phenyl ring, influencing solid-state packing .

Key Observations :

  • Nitro groups in aromatic acetamides (e.g., NFTA) are often linked to carcinogenicity via metabolic nitro-reduction pathways . The octyl chain in the target compound might reduce metabolic activation but requires empirical validation.
  • Long alkyl chains (e.g., octyl) are uncommon in pharmacologically active acetamides, suggesting the target compound may be more suited for non-biological applications (e.g., liquid crystals or surfactants).

Crystallography :

  • Meta-substituted nitro groups (e.g., in N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) induce asymmetric unit variations in crystals . The 2-nitro substituent in the target compound may similarly disrupt symmetry, though the octyl chain’s flexibility could complicate crystallization.

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